Methanol-d

Catalog No.
S1491825
CAS No.
1455-13-6
M.F
CH4O
M. Wt
33.048 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanol-d

CAS Number

1455-13-6

Product Name

Methanol-d

IUPAC Name

deuteriooxymethane

Molecular Formula

CH4O

Molecular Weight

33.048 g/mol

InChI

InChI=1S/CH4O/c1-2/h2H,1H3/i2D

InChI Key

OKKJLVBELUTLKV-VMNATFBRSA-N

SMILES

CO

Synonyms

Bieleski’s Solution-d; Carbinol-d; Methanol Cluster-d; Methyl Alcohol-d; Methyl Hydroxide-d; Methylol-d; Monohydroxymethane-d; NSC 85232-d; Wood Alcohol-d; MeOD

Canonical SMILES

CO

Isomeric SMILES

[2H]OC

The exact mass of the compound Methanol-d is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methanol-d (CH3OD, CAS 1455-13-6) is a partially deuterated isotopologue of methanol where the hydroxyl proton is replaced by a deuterium atom. It functions as a polar, protic solvent primarily used in Nuclear Magnetic Resonance (NMR) spectroscopy and as a specific deuterium source in chemical synthesis. [1] Its key procurement-relevant properties include its ability to dissolve polar analytes, engage in hydrogen-deuterium exchange with labile protons (e.g., in -OH, -NH, -SH groups), and provide a distinct residual proton signal (CH3) in ¹H NMR spectra, which distinguishes it from fully deuterated methanol (CD3OD). [REFS-2, REFS-3]

Procuring Methanol-d (CH3OD) is a deliberate choice based on specific analytical and synthetic needs that cannot be met by common substitutes. Unlike fully deuterated Methanol-d4 (CD3OD), CH3OD retains a sharp methyl proton singlet (~3.3 ppm), which can serve as a useful reference, whereas CD3OD is chosen to eliminate all solvent proton signals. [1] Compared to Deuterium Oxide (D2O), CH3OD offers superior solubility for a wide range of nonpolar to moderately polar organic molecules, making it the necessary choice for hydrogen-deuterium exchange (HDX) studies when analyte solubility in D2O is insufficient. [2] Furthermore, as a synthetic reagent, CH3OD provides a targeted `-OD` group for specific labeling, a function not offered by non-deuterated methanol or other deuterated solvents like CDCl3. [3] The choice is therefore dictated by requirements for solubility, spectral reference signals, and specific isotopic labeling.

Superior Solubility for Organic Analytes in Hydrogen-Deuterium Exchange (HDX) vs. D2O

For analytes with limited water solubility, Methanol-d (CH3OD) is a required substitute for D2O in hydrogen-deuterium exchange (HDX) studies. While D2O is standard for highly polar or water-soluble compounds, many organic molecules require a solvent like methanol to achieve sufficient concentration for analysis by NMR or MS. [1] For example, HDX-MS studies on complex lipids and other metabolites that are insoluble in D2O rely on solvents like deuterated methanol to enable the exchange reaction and subsequent analysis. [2] This makes CH3OD essential for workflows involving a broad range of organic compounds.

Evidence DimensionSolvent Suitability for HDX
Target Compound DataExcellent solubility for a wide range of polar and moderately non-polar organic compounds, enabling HDX.
Comparator Or BaselineDeuterium Oxide (D2O) has limited solubility for most organic molecules. [<a href="https://www.isotope-science.com/articles/how-to-choose-deuterated-nmr-solvents.html" target="_blank">1</a>]
Quantified DifferenceQualitatively enables analysis where D2O fails due to analyte insolubility.
ConditionsHydrogen-Deuterium Exchange (HDX) for NMR or Mass Spectrometry (MS) analysis of organic small molecules.

This directly impacts procurement for labs analyzing organic molecules that are not water-soluble, making CH3OD the only viable choice for HDX studies.

Cost-Effective and Efficient Deuterium Source in Reductive Deuteration vs. D2O

In synthetic applications, Methanol-d (CH3OD) can be a more economical and efficient source of deuterium than D2O. In a reductive deuteration system using magnesium (Mg), CH3OD was demonstrated to be an optimal reagent. [1] The study highlights that while D2O contains two deuterium atoms, one is often wasted under most deuteration conditions. In contrast, the single deuterium atom in CH3OD can be utilized effectively, making it a more practical and cost-effective source for labeling reactions that achieve high degrees of deuterium incorporation. [1]

Evidence DimensionDeuterium Atom Economy
Target Compound DataEffectively utilizes its single deuterium atom in Mg-mediated reductive deuteration.
Comparator Or BaselineD2O often wastes one of its two deuterium atoms under many deuteration conditions. [<a href="https://doi.org/10.1039/D4OB01306H" target="_blank">1</a>]
Quantified DifferenceCH3OD offers improved deuterium atom economy, making it a more cost-effective reagent. [<a href="https://doi.org/10.1039/D4OB01306H" target="_blank">1</a>]
ConditionsMagnesium (Mg)-mediated reductive deuteration of electron-deficient alkenes and alkynes.

For scaling up syntheses or preparing deuterated standards, choosing CH3OD over D2O can lead to significant cost savings and higher process efficiency.

Enabling Analysis of Exchangeable Protons without Sacrificing a Clear Solvent Reference Peak

Methanol-d (CH3OD) provides a unique combination of a protic, deuterated environment with a clean, simple residual proton signal, which is a key differentiator from Methanol-d4 (CD3OD). CH3OD displays a sharp singlet for its methyl (CH3) group at approximately 3.31 ppm and a broad hydroxyl (OH) signal around 4.87 ppm (which is an average of CH3OH and HDO). [1] In contrast, the residual proton signal in high-purity CD3OD is a 1:2:3:2:1 quintet from the CHD2 group. [2] The simple singlet from CH3OD is easier to use as a chemical shift reference and less likely to obscure analyte signals compared to the more complex multiplet of CD3OD.

Evidence DimensionResidual ¹H NMR Signal Multiplicity
Target Compound DataSharp singlet from the CH3 group (~3.31 ppm).
Comparator Or BaselineMethanol-d4 (CD3OD) shows a 1:2:3:2:1 quintet from the residual CHD2 group. [<a href="https://web.stanford.edu/group/pandey/nmr/solvent.html" target="_blank">2</a>]
Quantified DifferenceSinglet vs. quintet multiplicity.
Conditions¹H NMR Spectroscopy.

Buyers requiring a protic deuterated solvent who also need a simple, non-interfering internal reference signal should select CH3OD over CD3OD.

NMR Analysis of Organic Compounds with Labile Protons

Ideal for dissolving moderately polar organic compounds to observe the exchange of labile protons (-OH, -NH) with the solvent's deuterium atom. The superior solubility compared to D2O makes it the required choice for many synthetic intermediates and natural products. [1]

Cost-Effective Synthesis of Deuterated Internal Standards

Serves as an efficient and economical deuterium source for introducing deuterium atoms into molecules via reductive deuteration. Its favorable atom economy compared to D2O makes it a preferred reagent for preparing labeled compounds for use in quantitative mass spectrometry. [2]

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) in Metabolomics

Used as the solvent in HDX-MS to determine the number of exchangeable hydrogens in unknown metabolites or small molecules that are insoluble in water. This provides an additional layer of structural information crucial for confident compound identification. [3]

¹H NMR Where a Simple Solvent Reference is Required

Selected over Methanol-d4 (CD3OD) when a simple, sharp singlet from the residual solvent peak is desired for referencing, while still providing a protic environment for the analyte. [4]

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (91.3%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Health Hazard

Other CAS

4206-31-9
1455-13-6

Wikipedia

Methan(~2~H)ol

Dates

Last modified: 08-15-2023

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